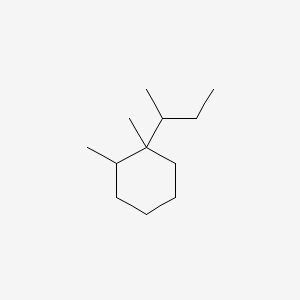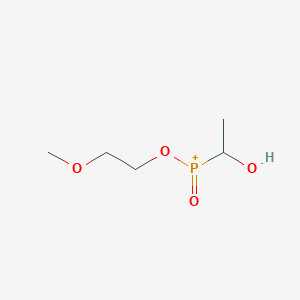
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethyl group, a methoxyethoxy group, and an oxophosphanium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxyethylphosphine with methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyethyl and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium compounds.
科学的研究の応用
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methoxyethoxy groups facilitate binding to specific sites, while the oxophosphanium core participates in electron transfer processes. These interactions lead to the modulation of biochemical pathways and the exertion of its effects.
類似化合物との比較
Similar Compounds
- (1-Hydroxyethyl)(2-methoxycyclohexyl)oxophosphanium
- 1-Hydroxyethyl-(2-naphthalen-2-ylethoxy)-oxophosphanium
Uniqueness
(1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
特性
CAS番号 |
88647-84-1 |
|---|---|
分子式 |
C5H12O4P+ |
分子量 |
167.12 g/mol |
IUPAC名 |
1-hydroxyethyl-(2-methoxyethoxy)-oxophosphanium |
InChI |
InChI=1S/C5H12O4P/c1-5(6)10(7)9-4-3-8-2/h5-6H,3-4H2,1-2H3/q+1 |
InChIキー |
QFWPLNUPRKEPON-UHFFFAOYSA-N |
正規SMILES |
CC(O)[P+](=O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
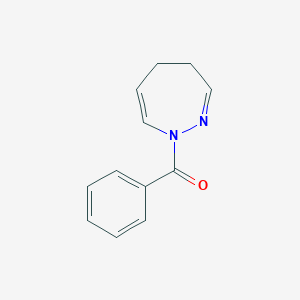

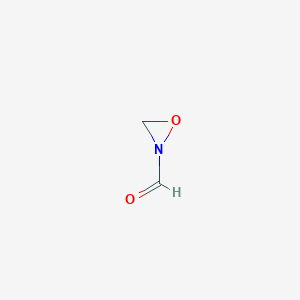
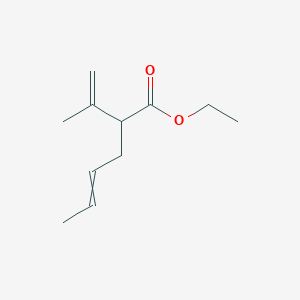
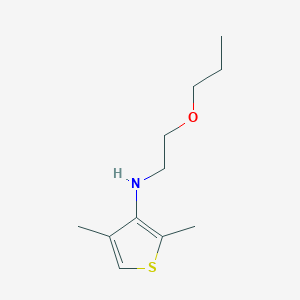
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
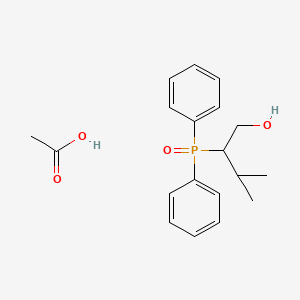

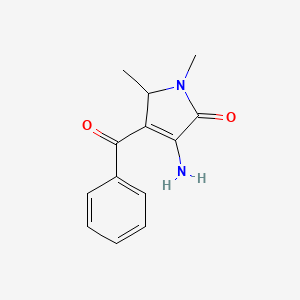
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
